Cbp 307; cbp307

Description

Overview of Sphingosine-1-Phosphate (S1P) Signaling Axis and Its Biological Significance

S1P is a signaling sphingolipid derived from the metabolism of membrane sphingolipids. jci.orgwikipedia.org It acts as both an intracellular messenger and, notably, as an extracellular ligand for a family of G protein-coupled receptors (GPCRs). nih.govwikipedia.orgnih.govencyclopedia.pub The S1P signaling axis is essential for various processes in vertebrate development, physiology, and pathology. jci.org Its biological significance spans multiple organ systems, with a particular emphasis on the vascular and immune systems, where it orchestrates immune cell migration and regulates vascular function. nih.govwikipedia.orgbiocrates.comencyclopedia.pub

S1P is primarily formed from sphingosine, which is generated through the hydrolysis of ceramide, a process occurring during the degradation of plasma membrane glycosphingolipids and sphingomyelin. jci.orgnih.govwikipedia.orgnih.gov Sphingosine is then phosphorylated by one of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P. jci.orgnih.govwikipedia.org While both enzymes produce S1P, they exhibit different catalytic properties, subcellular locations, and tissue distributions. nih.gov SPHK1 is largely cytoplasmic, while SPHK2 is predominantly found in the nucleus, though also present cytoplasmically. jci.org

Once formed intracellularly, S1P can follow several metabolic fates. It can be dephosphorylated back to sphingosine by S1P-specific phosphatases (SGPP1 and SGPP2) or irreversibly degraded by sphingosine phosphate lyase. jci.orgwikipedia.orgnih.govchildrenshospital.org Intracellular S1P can also be exported out of the cell by specific transporters, such as spinster 2 (Spns2), to act on extracellular receptors. jci.orgnih.govchildrenshospital.org

A critical aspect of S1P signaling is the establishment and maintenance of S1P concentration gradients across biological compartments. jci.orgwikipedia.orgnih.govchildrenshospital.orgfrontiersin.org S1P is present at relatively high concentrations in plasma and lymph compared to most tissues. nih.govwikipedia.orgnih.govchildrenshospital.org This gradient is crucial for many physiological functions, particularly the trafficking of immune cells. jci.orgwikipedia.orgnih.govchildrenshospital.orgfrontiersin.org Lymphocytes, for instance, sense the S1P gradient to egress from lymphoid organs into the circulation. jci.orgfrontiersin.orgresearchgate.net The high levels of S1P in the blood also contribute to maintaining endothelial barrier integrity. jci.orgchildrenshospital.orgresearchgate.netwindows.net

Functional Characterization of S1P Receptor Subtypes (S1P1-5)

Extracellular S1P mediates most of its biological effects by binding to a family of five G protein-coupled receptors: S1P1, S1P2, S1P3, S1P4, and S1P5. jci.orgwikipedia.orgbiocrates.comnih.govencyclopedia.pubwikipedia.org These receptors are widely expressed throughout the body, though their expression patterns vary across different tissues and cell types. biocrates.comwikipedia.orgnih.govmdpi.com The specific cellular response to S1P depends on the particular S1P receptor subtypes expressed and the intracellular signaling pathways they couple to. nih.govmdpi.comahajournals.org

S1P1 is one of the most widely expressed S1P receptor subtypes and plays a central role in several key physiological processes. biocrates.comwikipedia.orgdovepress.com It is particularly important for immune cell trafficking, mediating the egress of lymphocytes from lymphoid organs like the thymus and lymph nodes into the circulation. jci.orgfrontiersin.orgresearchgate.netdovepress.comnih.govpracticalneurology.com S1P1 signaling on lymphocytes is essential for their movement through the lymph nodes and other lymphoid organs. dovepress.com

Beyond immune cell trafficking, S1P1 is also critical for maintaining endothelial integrity and vascular barrier function. jci.orgbiocrates.comchildrenshospital.orgresearchgate.netwindows.netdovepress.com Activation of endothelial S1P1 by circulating S1P helps to minimize vascular leakage and supports the barrier function of blood vessels. jci.orgresearchgate.netwindows.netdovepress.comnih.gov This role in endothelial integrity is essential for vascular development and homeostasis. jci.orgdovepress.com

While S1P1 is primarily coupled to Gi signaling pathways, other S1P receptor subtypes can couple to different G proteins, leading to varied and sometimes opposing downstream effects. nih.govmdpi.comahajournals.orgbiorxiv.org

S1P2: Coupled to Gi/o, Gq, and G12/13, S1P2 can signal through pathways like JNK and Rho. ahajournals.orgbiorxiv.org In contrast to S1P1, S1P2 activation has been shown to oppose S1P1-induced proliferation and migration in some cell types and can have barrier-disrupting effects in the endothelium. ahajournals.orgdovepress.com S1P2 is also involved in the positioning of B cells within follicles and the development of the heart and auditory/vestibular system. encyclopedia.pub

S1P3: Similar to S1P1, S1P3 couples to Gi, Gq, and G12/13. biorxiv.org It is also widely expressed and has been implicated in various functions, including heart rate regulation and vascular tone. jci.orgencyclopedia.pubplos.org While S1P1 is sufficient for controlling lymphocyte recirculation, S1P3 may play a role in B cell migration in vitro and potentially the positioning of immature B cells. windows.netnih.gov Activation of S1P3 has been linked to hypertension in some contexts. plos.org

S1P4: Expression is more restricted, primarily found in lymphoid and hematopoietic tissues. encyclopedia.pubwikipedia.orgbiorxiv.org It signals through Gi and G12/13 and is involved in lymphocyte signaling and dendritic cell maturation. encyclopedia.pubbiorxiv.org

S1P5: Predominantly expressed in the central nervous system (on oligodendrocytes) and the immune system (on NK cells). encyclopedia.pubwikipedia.orgbiorxiv.org S1P5 couples to Gi and G12/13 and is involved in the egress of natural killer cells from lymph nodes. mdpi.combiorxiv.org Research suggests S1P5 may have anti-proliferative functions and is being investigated for its role in neurodegenerative disorders and certain cancers. mdpi.combiorxiv.org

The differential coupling to signaling pathways and distinct tissue expression profiles contribute to the varied roles of each S1P receptor subtype, highlighting the importance of selective modulation for therapeutic purposes. mdpi.comahajournals.orgbiorxiv.org

Therapeutic Rationale for S1P1 Receptor Modulation in Autoimmune and Inflammatory Research

Given the central role of S1P1 in regulating lymphocyte trafficking, modulation of S1P1 signaling presents a compelling therapeutic strategy for autoimmune and inflammatory diseases. biocrates.comfrontiersin.orgwjgnet.comnih.govmdpi.com Autoimmune diseases are characterized by a dysregulation of the immune system, leading to the destruction of the body's own cells and tissues. nih.gov Inflammatory responses are also implicated in the pathogenesis of many diseases. frontiersin.org

By functionally antagonizing or modulating S1P1, the egress of lymphocytes from lymphoid organs can be inhibited, effectively reducing the number of circulating immune cells available to infiltrate inflamed tissues and exacerbate inflammation. frontiersin.orgpracticalneurology.comwjgnet.commdpi.comfiercepharma.com This mechanism is the basis for the therapeutic effect of S1P1 modulators in conditions like multiple sclerosis, inflammatory bowel disease, and psoriasis. practicalneurology.comwjgnet.commdpi.comfiercepharma.comcdhf.ca

The development of selective S1P1 modulators aims to harness the immunomodulatory benefits of reduced lymphocyte trafficking while potentially minimizing off-target effects associated with modulating other S1P receptor subtypes, such as those on the heart or vasculature. plos.orgclinicaltrials.gov Research in autoimmune disease models has demonstrated the potential of selective S1P1 modulation to reduce disease severity and impact immune cell distribution. fiercepharma.complos.orgacrabstracts.org

CBP-307 (also known as icanbelimod) is a novel, orally active small molecule designed as a next-generation S1P1 modulator. fiercepharma.comclinicaltrials.govbiospace.comnih.govconnectbiopharm.com It has been investigated for its potential in treating autoimmune diseases, including ulcerative colitis. fiercepharma.comclinicaltrials.govbiospace.comconnectbiopharm.com Preclinical studies indicated that CBP-307 is a potent S1P1 modulator with improved receptor subtype selectivity compared to earlier compounds like fingolimod, which targets multiple S1P receptor subtypes. fiercepharma.com

Research findings on CBP-307 have focused on its pharmacokinetic and pharmacodynamic properties, particularly its effect on lymphocyte counts as a biomarker for S1P1 modulation. fiercepharma.comnih.govconnectbiopharm.com

Table 1: Summary of S1P Receptor Subtype Characteristics

| Receptor Subtype | Primary G Protein Coupling | Key Tissues/Cells Expressed | Primary Roles |

| S1P1 | Gi | Immune cells (lymphocytes), Endothelium, Brain, Heart, Lung, Kidney, Spleen, Vasculature wikipedia.orgdovepress.com | Immune cell trafficking (egress from lymphoid organs), Endothelial barrier integrity, Vascular development jci.orgresearchgate.netdovepress.comnih.govpracticalneurology.com |

| S1P2 | Gi/o, Gq, G12/13 | Widely expressed, Immune cells, Vascular smooth muscle cells, Heart, Auditory/vestibular system encyclopedia.pubwikipedia.orgmdpi.comahajournals.org | Opposes S1P1-induced migration/proliferation, Barrier disruption (in vitro), B cell positioning, Development of heart/auditory/vestibular system encyclopedia.pubahajournals.orgdovepress.com |

| S1P3 | Gi, Gq, G12/13 | Widely expressed, Endothelium, Vascular smooth muscle cells, Heart encyclopedia.pubwikipedia.orgahajournals.orgplos.org | Heart rate regulation, Vascular tone, B cell migration (in vitro), Hypertension jci.orgencyclopedia.pubplos.org |

| S1P4 | Gi, G12/13 | Lymphoid and hematopoietic tissues, Dendritic cells encyclopedia.pubwikipedia.orgbiorxiv.org | Lymphocyte signaling, Dendritic cell maturation encyclopedia.pubbiorxiv.org |

| S1P5 | Gi, G12/13 | CNS (oligodendrocytes), Immune cells (NK cells), Spleen encyclopedia.pubwikipedia.orgbiorxiv.org | NK cell egress from lymph nodes, Neurodegenerative disorders, Anti-proliferative functions mdpi.combiorxiv.org |

Studies, including a Phase 1 trial in healthy volunteers, showed that CBP-307 effectively reduced circulating lymphocyte counts in a dose-dependent manner, a key pharmacodynamic marker of S1P1 modulation. fiercepharma.comnih.gov For instance, a 2.5 mg dose resulted in approximately a 75% reduction in circulating lymphocyte count, with recovery occurring within 7 days after dosing. fiercepharma.com CBP-307 also demonstrated favorable pharmacokinetic properties with dose-proportional blood concentrations. fiercepharma.comnih.gov

In a Phase 2 clinical trial for moderate-to-severe ulcerative colitis, CBP-307 (icanbelimod) at a dose of 0.2 mg once daily showed a significant reduction in the complete Mayo score at Week 12 of induction therapy, alongside a reduction in absolute lymphocyte count (51.3% reduction at Week 12). connectbiopharm.com These findings suggest clinical activity in line with its proposed mechanism of reducing inflammatory immune cell entry into tissues. clinicaltrials.govconnectbiopharm.com The compound was generally well-tolerated in these studies. clinicaltrials.govbiospace.comnih.govconnectbiopharm.com

Table 2: Select Research Findings on CBP-307

| Study Phase & Population | Key Finding | Reference |

| Phase 1 (Healthy Volunteers) | Highly potent immune modulation (dose-dependent reduction in circulating lymphocyte count). fiercepharma.comnih.gov | fiercepharma.comnih.gov |

| Phase 1 (Healthy Volunteers) | Approximately 75% reduction in circulating lymphocyte count at 2.5 mg dose. fiercepharma.com | fiercepharma.com |

| Phase 1 (Healthy Volunteers) | Full recovery of lymphocyte counts within 7 days after dosing. fiercepharma.com | fiercepharma.com |

| Phase 1 (Healthy Volunteers) | Excellent pharmacokinetic properties with dose-proportional blood concentrations. fiercepharma.comnih.gov | fiercepharma.comnih.gov |

| Phase 2 (Moderate-to-Severe UC) | Significant reduction in complete Mayo score at Week 12 with 0.2 mg QD. connectbiopharm.com | connectbiopharm.com |

| Phase 2 (Moderate-to-Severe UC) | Reduction in absolute lymphocyte count (51.3% reduction at Week 12 with 0.2 mg QD). connectbiopharm.com | connectbiopharm.com |

| Preclinical Studies | Highly potent in reducing disease severity in autoimmune disease models; improved subtype selectivity over fingolimod. fiercepharma.com | fiercepharma.com |

The rationale for developing selective S1P1 modulators like CBP-307 is rooted in the understanding of S1P1's critical role in lymphocyte trafficking and the potential to achieve therapeutic immunosuppression by preventing immune cells from accumulating in inflamed tissues. frontiersin.orgmdpi.comfiercepharma.comclinicaltrials.gov The observed reduction in circulating lymphocyte counts and evidence of clinical activity in studies of CBP-307 support its mechanism of action as an S1P1 modulator for the potential treatment of autoimmune and inflammatory conditions. fiercepharma.comclinicaltrials.govbiospace.comconnectbiopharm.com

S1P1 as a Validated Target in Preclinical Immunomodulation

Among the S1P receptor subtypes, S1PR1 has emerged as a particularly important and validated therapeutic target for immunomodulation, especially in the context of autoimmune diseases. nih.govmdpi.comnih.govpnas.orgnih.govresearchgate.netresearchgate.net S1PR1 is critically involved in regulating the egress of lymphocytes, specifically T and B cells, from primary and secondary lymphoid organs like the thymus and lymph nodes into the peripheral circulation. nih.govmdpi.comnih.govnih.govwikipedia.orguniprot.org A natural gradient of S1P concentration, high in the blood and lymph and low in tissues, is essential for guiding lymphocyte movement. mednexus.orgnih.govfrontiersin.orgnih.gov Agonists of S1PR1 interfere with this gradient, leading to the retention of lymphocytes within lymphoid tissues and a consequent reduction in the number of circulating lymphocytes available to infiltrate inflamed tissues. nih.govclevelandclinic.orgnih.govresearchgate.netwikipedia.orgpracticalneurology.comfiercebiotech.com This mechanism of action forms the basis for the immunomodulatory effects observed with S1PR1 agonists in preclinical models of various autoimmune conditions. researchgate.netfiercepharma.com

Historical Development and Research of S1P1 Agonists

The historical development of S1P1 agonists as immunomodulatory agents began with the discovery of myriocin, a natural product derived from the fungus Isaria sinclairii, which demonstrated immunosuppressive properties. wikipedia.orgpracticalneurology.com Chemical modification of myriocin led to the synthesis of fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis. nih.govscripps.edufrontiersin.orgwikipedia.orgpracticalneurology.com Fingolimod is a prodrug that is phosphorylated in vivo to its active metabolite, fingolimod phosphate, which acts as a non-selective agonist at S1PR1, S1PR3, S1PR4, and S1PR5. scripps.edunih.govwikipedia.orgresearchgate.netnih.gov

The success of fingolimod validated S1PR1 as a therapeutic target for autoimmune diseases. mdpi.comnih.govnih.govresearchgate.net However, its non-selectivity, particularly agonism of S1PR3, was associated with certain adverse effects, including bradycardia. wikipedia.orgresearchgate.netnih.govnih.govnih.gov This spurred research efforts focused on developing next-generation S1P1 agonists with improved selectivity profiles, aiming to maintain the therapeutic benefits while reducing off-target effects. mdpi.comnih.govwikipedia.orgresearchgate.netnih.gov Early efforts involved developing prodrugs similar to fingolimod, while later research shifted towards directly acting agonists, including stable phosphate mimics. researchgate.net The goal was to identify compounds with high potency and selectivity for S1PR1 over other subtypes, especially S1PR3. researchgate.netnih.gov

Introduction to CBP307 (Icanbelimod) as a Next-Generation S1P1 Receptor Agonist

CBP307, also known as Icanbelimod, is an orally available small molecule that has been developed as a next-generation modulator of the S1P1 receptor. fiercepharma.comconnectbiopharm.compatsnap.comconnectbiopharm.comprnewswire.com It is characterized by its high potency and selectivity for S1PR1. fiercepharma.comnih.govconnectbiopharm.comconnectbiopharm.commedkoo.comfrontiersin.org

Context of CBP307 Discovery and Development Pathway

CBP307 was discovered using a proprietary T cell modulation screening platform. prnewswire.com Its development pathway has involved preclinical studies demonstrating potent S1P1 modulation and subsequent clinical trials to evaluate its pharmacological properties and potential therapeutic applications in autoimmune diseases. fiercepharma.comnih.govconnectbiopharm.comprnewswire.comfrontiersin.orgclinicaltrials.gov Preclinical studies indicated that CBP307 is highly potent in reducing disease severity in autoimmune disease models. fiercepharma.com

Overview of CBP307's Role in S1P1-Mediated Biological Processes

CBP307 acts as a potent agonist at S1PR1. fiercepharma.comnih.govconnectbiopharm.comconnectbiopharm.commedkoo.comfrontiersin.org Binding of S1P1 agonists, including CBP307, leads to the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. nih.govclevelandclinic.orgresearchgate.netcrohnscolitisfoundation.org This functional antagonism of S1PR1 prevents lymphocytes from exiting the lymph nodes and entering the circulation and peripheral tissues. nih.govclevelandclinic.orgresearchgate.netwikipedia.orgpracticalneurology.comfiercebiotech.comcrohnscolitisfoundation.org

Research findings have provided insights into the interaction of CBP307 with S1PR1. Structural studies using cryo-electron microscopy have revealed that CBP307 binds to the orthosteric pocket of S1PR1. pnas.orgbiorxiv.orgresearchgate.net These studies have also suggested a two-step "shallow to deep" transition process for CBP307 binding and S1PR1 activation. nih.govpnas.orgbiorxiv.orgresearchgate.net This binding mechanism is thought to trigger conformational changes in the receptor, leading to the activation of downstream signaling pathways, primarily mediated by Gαi proteins. nih.govpnas.orguniprot.orgbiorxiv.orgresearchgate.net

Preclinical studies with CBP307 have demonstrated its ability to induce a dose-dependent reduction in circulating lymphocyte counts, a key pharmacodynamic marker of S1P1 modulation. fiercepharma.comnih.govfrontiersin.org For example, in a Phase 1 study, single doses of CBP307 resulted in significant reductions in lymphocyte counts, with maximal decreases observed approximately 6 hours post-dose. fiercepharma.comnih.gov

Table 1: Preclinical Pharmacodynamic Effects of CBP307 (Icanbelimod) on Lymphocyte Counts

| Single Dose (mg) | Maximal Mean Decrease in Lymphocyte Count (%) (Approx. 6 hours post-dose) |

| 0.1 | 11 |

| 0.25 | 40 |

| 0.5 | 71 |

| 2.5 | 77 |

Data Source: fiercepharma.comnih.gov

The selective S1P1 agonism of CBP307 is intended to minimize activation of other S1P receptor subtypes, particularly S1PR3, which has been implicated in some of the side effects associated with earlier S1P modulators. wikipedia.orgresearchgate.netnih.govnih.govclinicaltrials.gov Studies have shown that CBP307 exhibits significantly higher potency for S1PR1 compared to S1PR4 and S1PR5, and notably, no notable activity for S1PR3 in in vitro assays. nih.govconnectbiopharm.commedkoo.comfrontiersin.org

The immunomodulatory effects of CBP307, mediated through S1PR1, are being investigated for their potential therapeutic benefits in various autoimmune and inflammatory diseases, including inflammatory bowel disease (ulcerative colitis and Crohn's disease). pnas.orgconnectbiopharm.comprnewswire.comclinicaltrials.govcrohnscolitisfoundation.orgresearchgate.netdntb.gov.ua By limiting the migration of lymphocytes from lymphoid organs to sites of inflammation, CBP307 aims to reduce tissue inflammation and ameliorate disease severity. clinicaltrials.govcrohnscolitisfoundation.org

Structure

2D Structure

3D Structure

Properties

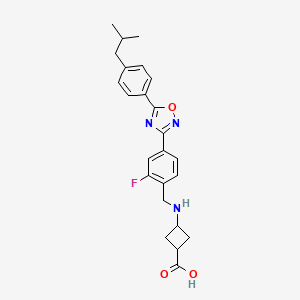

Molecular Formula |

C24H26FN3O3 |

|---|---|

Molecular Weight |

423.4884 |

IUPAC Name |

3-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methylamino]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C24H26FN3O3/c1-14(2)9-15-3-5-16(6-4-15)23-27-22(28-31-23)17-7-8-18(21(25)12-17)13-26-20-10-19(11-20)24(29)30/h3-8,12,14,19-20,26H,9-11,13H2,1-2H3,(H,29,30) |

InChI Key |

JNFXMFRSTYONCX-GUAVBDGJSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CNC4CC(C4)C(=O)O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CBP-307; CBP 307; CBP307. |

Origin of Product |

United States |

Molecular and Receptor Level Interactions of Cbp307 with S1p1

Ligand-Receptor Binding Kinetics and Affinity Profiling

The characterization of CBP307's interaction with the S1P1 receptor reveals a potent and selective profile, distinguishing it from earlier generations of S1P modulators.

Quantitative Assessment of CBP307 Binding to Human S1P1 Receptor

CBP307 is a highly potent agonist of the human S1P1 receptor. sec.gov Functional assays have been employed to quantify its activity, demonstrating its ability to induce receptor-mediated downstream effects at nanomolar concentrations. Specifically, in assays using Chinese hamster ovary (CHO) cells expressing the human S1P1 receptor, CBP307 was shown to be effective at inducing S1P1 internalization, a key functional consequence of receptor agonism. medchemexpress.comresearchgate.netmedchemexpress.com

| Parameter | Value (nM) | Assay Description | Reference |

|---|---|---|---|

| EC₅₀ | 9.83 | Induction of S1P1 internalization in vitro | medchemexpress.commedchemexpress.com |

Competition Binding Studies with Endogenous Ligands and Reference Compounds

Structural and competitive binding studies indicate that CBP307 engages the S1P1 receptor at the same site as the endogenous ligand, sphingosine-1-phosphate (S1P). Cryo-electron microscopy (cryo-EM) has revealed that CBP307 settles into the amphiphilic orthosteric pocket of the S1P1 receptor. nih.govresearchgate.netacs.org This is the same binding site occupied by S1P and other S1P receptor modulators. researchgate.netresearchgate.net

While direct competition binding studies for CBP307 are not detailed, broader studies on other S1P modulators, such as ozanimod, have demonstrated that they are fully displaced by the endogenous ligand S1P in competitive radioligand binding assays. researchgate.net This suggests a common binding mechanism where these synthetic ligands compete for the orthosteric site. researchgate.netresearchgate.net Therefore, it is established that CBP307 acts as a competitive agonist at the S1P binding site on the S1P1 receptor.

Analysis of Binding Selectivity Across S1P Receptor Subtypes (S1P1 vs. S1P3)

A defining characteristic of CBP307 is its selectivity for the S1P1 receptor subtype over the S1P3 subtype. It is reported to be a specific agonist for S1PR1, S1PR4, and S1PR5, with significantly higher potency for S1P1. nih.gov Crucially, it demonstrates no notable activity for the S1P3 receptor. researchgate.net This selectivity is clinically significant, as activation of S1P3 has been associated with adverse effects such as bradycardia. nih.gov

The molecular basis for this selectivity lies in subtle but critical differences in the amino acid composition of the binding pockets of S1P receptor subtypes. researchgate.net Structural analysis has identified key residues that influence ligand binding. For example, the residue at position 6.55 in S1P1 is a leucine (L276), whereas in S1P3, the corresponding residue is a phenylalanine (F263). nih.govbiorxiv.org This difference contributes to a narrower binding pocket in S1P3, which can sterically hinder the binding of certain ligands like CBP307, thereby conferring selectivity for S1P1. researchgate.netbiorxiv.org

| Receptor Subtype | Activity | Key Differentiating Residue (vs. S1P1) | Reference |

|---|---|---|---|

| S1P1 | Potent Agonist | L276⁶·⁵⁵ | nih.govbiorxiv.org |

| S1P3 | No Notable Activity | F263⁶·⁵⁵ | nih.govresearchgate.netbiorxiv.org |

Structural Insights into CBP307-S1P1 Complex Formation

High-resolution structural studies have provided a detailed atomic-level view of how CBP307 binds to and activates the S1P1 receptor.

Cryo-Electron Microscopy (Cryo-EM) Studies of Ligand-Bound S1P1

The structure of the human S1P1 receptor in complex with its coupled G-protein (Gᵢ) and bound to CBP307 has been resolved using cryo-EM. nih.gov These studies have yielded high-resolution maps, revealing two distinct binding modes for CBP307 within the receptor's orthosteric pocket. researchgate.net The structures were determined at resolutions of 2.98 Å for one binding mode (PDB ID: 7VIH) and 2.89 Å for the other (PDB ID: 7VIG). researchgate.net These structures confirm that CBP307, despite being structurally distinct from the lipid S1P, occupies the same general binding cavity. nih.govresearchgate.net

Conformational Changes of S1P1 Upon CBP307 Binding (e.g., "shallow to deep" transition)

A key finding from the cryo-EM studies is that CBP307 activates the S1P1 receptor through a unique two-step "shallow to deep" transition process. researchgate.net The two resolved structures represent two stable conformations of the ligand in the binding pocket:

Shallow Mode: In the initial binding pose, CBP307 occupies a "shallow" position within the orthosteric pocket. This initial binding is sufficient to activate the S1P1 receptor and recruit the Gᵢ protein to form a stable complex. researchgate.net

Deep Mode: Subsequently, CBP307 moves approximately 1.5 Å deeper into the binding pocket. researchgate.net In this "deep" mode, the isobutyl group of CBP307 occupies the space typically filled by the acyl chain of the endogenous ligand S1P. researchgate.net This deeper insertion leads to stronger interactions, such as between the nitrogen atom of CBP307's azetidine (B1206935) ring and the receptor residue E121³·²⁹. researchgate.net

This transition from the shallow to the deep binding pose is proposed to trigger a rotation of the Gᵢ protein complex, further stabilizing the fully active state of the S1P1–Gᵢ complex. researchgate.net Both binding modes are capable of activating the receptor, but the transition to the deep pose appears to lock in a more stable, fully activated conformation. researchgate.netacs.org

Identification of Key Residues Mediating CBP307-S1P1 Interaction

Structural analyses have revealed that CBP307, a non-lipid-like agonist, engages with the sphingosine-1-phosphate receptor 1 (S1P1) in a dynamic manner, adopting two distinct binding poses within the receptor's orthosteric pocket: a shallow mode and a deep mode. nih.gov These two modes are differentiated by the depth of insertion into the pocket, with the deep mode being approximately 1.5 Å deeper than the shallow mode. nih.gov The activation of the S1P1 receptor is facilitated by both binding configurations. nih.gov

In the shallow binding mode , the interaction between CBP307 and S1P1 is stabilized by several key polar interactions. The carboxyl group of CBP307 forms a hydrogen bond with the residue Lysine 34 (K34). nih.gov Additionally, the fluorine atom on the compound interacts with Asparagine 101 (N101) and Serine 105 (S105), while the nitrogen atom of its azetidine ring forms a weak hydrogen bond with S105. nih.gov

In the deep binding mode , the interaction profile shifts. The carboxyl group of CBP307 establishes extensive hydrogen bonds with Tyrosine 29 (Y29), Glycine 106 (G106), and Threonine 109 (T109). nih.gov Across both binding modes, a hydrophilic pocket created by residues Y29, K34, N101, G106, Arginine 120 (R120), and Glutamic acid 121 (E121) is crucial for coordinating the polar head of CBP307. nih.gov

The significance of these residues in mediating the activation of the Gαi signaling pathway by CBP307 has been substantiated through mutation studies. Alanine substitution mutations of Y29, K34, N101, R120, and E121 were shown to impact the Gαi signal activation induced by CBP307, confirming their functional importance in the receptor's response to the agonist. nih.gov

Interactive Data Table: Key Residues in CBP307-S1P1 Interaction

| Binding Mode | Interacting CBP307 Group | Key S1P1 Residue(s) | Type of Interaction |

| Shallow | Carboxyl Group | K34 | Hydrogen Bond |

| Shallow | Fluorine Atom | N101, S105 | Polar Interaction |

| Shallow | Azetidine Nitrogen | S105 | Weak Hydrogen Bond |

| Deep | Carboxyl Group | Y29, G106, T109 | Hydrogen Bonds |

| Both | Carboxyl Group | Y29, K34, N101, G106, R120, E121 | Coordination within Hydrophilic Pocket |

Agonist-Induced S1P1 Receptor Activation Mechanisms

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling Cascade Initiation

The activation of the S1P1 receptor by CBP307 is a sophisticated process proposed to follow a two-step model. nih.gov Initially, CBP307 binds to the shallow pocket of the receptor, which is sufficient to induce an active conformation and recruit the Gαi protein to form an initial complex. nih.gov Subsequently, the ligand may transition to the deeper binding pose, a movement that is thought to further stabilize the S1P1-Gαi complex. nih.gov

This agonist binding initiates a cascade of conformational changes within the receptor's transmembrane (TM) helices, characteristic of Class A GPCR activation. Upon binding, bulky hydrophobic residues at the base of the binding pocket, such as F210, W269, and F273, undergo spatial rearrangement. nih.gov This movement, particularly the outward shift of TM6, opens up an intracellular crevice, allowing for the coupling of the heterotrimeric G-protein. nih.gov

Coupling to Gαi-Mediated Pathways (e.g., inhibition of cAMP, activation of MAPK)

S1P1 is canonically coupled to the Gαi/o family of G-proteins. Cryo-electron microscopy studies have resolved the structure of the S1P1-Gαi complex bound to CBP307, providing direct evidence of this coupling. nih.gov The activation of Gαi by the CBP307-bound receptor leads to the dissociation of the G-protein heterotrimer into Gαi-GTP and Gβγ subunits, which then modulate various downstream effectors.

A primary downstream effect of Gαi activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). S1P1 receptor activation is also known to modulate other signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

Receptor Internalization and Trafficking Dynamics Induced by CBP307

Agonist-induced internalization is a critical mechanism for regulating GPCR signaling. For the S1P1 receptor, this process is known to be initiated by receptor phosphorylation, often mediated by G protein-coupled receptor kinases (GRKs). nih.gov Following phosphorylation, the receptor is targeted for internalization, a process that for S1P1 agonists like S1P and FTY720-P occurs through a clathrin-mediated pathway. nih.gov

Once internalized, the receptor enters the endosomal system. The trafficking fate of the receptor can vary depending on the activating agonist. The interaction with specific Rab GTPases dictates its journey: interaction with Rab5 directs it to early endosomes, Rab9 is associated with recycling back to the plasma membrane, and Rab7 is involved in targeting the receptor to late endosomes and lysosomes for degradation. nih.gov While detailed studies specifically characterizing the internalization and trafficking dynamics induced by CBP307 are not available, it is anticipated to follow this established framework for S1P1 agonists, where both Gαi signaling and β-arrestin recruitment are crucial for efficient receptor internalization.

CBP307's Specificity and Potential Off-Target Receptor Interactions in Research Contexts

Comprehensive Receptorome and Kinome Screening (Academic Focus)

In research contexts, CBP307 is characterized as a selective S1P receptor modulator. nih.gov It demonstrates high potency as an agonist for S1P1 and also targets S1P4 and S1P5. nih.gov Notably, it has been reported to possess no significant activity for the S1P3 subtype. nih.gov This selectivity is a key feature, as activation of S1P3 is associated with certain adverse effects like bradycardia.

While its selectivity among the S1P receptor subtypes is established, publicly available data from comprehensive, large-scale receptorome and kinome screening panels for CBP307 were not identified in the conducted research. Such screenings are typically performed in academic and industrial research to systematically identify potential off-target interactions across the human proteome, ensuring a thorough understanding of a compound's specificity and predicting potential unforeseen biological effects.

Absence of Notable Activity on Non-S1P1 Receptor Systems (e.g., S1P3)

A key characteristic of CBP307 is its high selectivity for the S1P1 receptor subtype, with a notable lack of activity on other S1P receptor subtypes, particularly S1P3 nih.gov. This selectivity is a significant advancement compared to first-generation S1P receptor modulators like fingolimod, which exhibit non-selective activity across various S1P receptor subtypes nih.gov. The non-selective nature of older modulators has been associated with certain side effects, such as bradycardia, which is linked to S1P3 activation nih.govscripps.edu.

Research conducted in Chinese hamster ovary cells expressing human S1P receptors has demonstrated that icanbelimod is a potent S1P1 agonist with no significant activity on S1P3 nih.gov. This selectivity is crucial for a favorable safety profile. The structural basis for the selectivity of various agonists for S1P1 over S1P3 has been investigated, highlighting specific residues within the receptor binding pockets that dictate ligand preference researchgate.net. While the precise interactions of CBP307 that prevent its binding to S1P3 are a subject of ongoing research, its chemical structure is designed to fit the specific conformational and electrostatic environment of the S1P1 binding pocket, to the exclusion of S1P3.

The functional consequence of this selectivity is that CBP307 can effectively modulate lymphocyte trafficking by acting on S1P1 without concurrently triggering the signaling pathways mediated by S1P3, which are involved in different physiological processes, including heart rate regulation scripps.edu.

Detailed structural studies of S1P1 in complex with CBP307 have revealed the specific molecular interactions that underpin its agonist activity at this receptor subtype. Cryo-electron microscopy has shown that CBP307 can adopt two distinct binding modes within the amphiphilic orthosteric pocket of the S1P1 receptor: a "shallow" mode and a "deep" mode nih.gov.

In the shallow binding mode , the carboxyl group of CBP307 forms a hydrogen bond with the residue K34. Additionally, the fluorine atom on the molecule interacts with N101 and S105, and the nitrogen atom of the azetidine ring forms a weak hydrogen bond with S105 nih.gov.

In the deep binding mode , the interactions are more extensive. The carboxyl group of CBP307 establishes hydrogen bonds with Y29, G106, and T109. The deeper insertion into the binding pocket also allows the nitrogen atom of the azetidine ring to form a stronger interaction with E121 nih.gov. This deep binding mode places the isobutyl group of CBP307 in a position that mimics the acyl end of the endogenous ligand, d18:1 S1P, which is crucial for receptor activation nih.gov.

Both of these binding modes are capable of activating the S1P1 receptor and initiating the downstream signaling cascade that involves the Gi protein nih.gov. It has been proposed that CBP307 may initially bind in the shallow mode and then transition to the more stable deep mode, a process that may be linked to the full activation of the receptor and the stabilization of the S1P1-Gi complex nih.gov.

The table below summarizes the key interacting residues in the two observed binding modes of CBP307 with the S1P1 receptor.

| Binding Mode | Interacting Residues of S1P1 | Type of Interaction with CBP307 |

| Shallow | K34 | Hydrogen bond with carboxyl group |

| N101, S105 | Interaction with fluorine atom | |

| S105 | Weak hydrogen bond with azetidine nitrogen | |

| Deep | Y29, G106, T109 | Hydrogen bonds with carboxyl group |

| E121 | Stronger interaction with azetidine nitrogen |

This detailed understanding of the molecular interactions of CBP307 provides a clear rationale for its potency and specificity as an S1P1 modulator.

Cellular and Subcellular Biological Effects of Cbp307

In Vitro Cellular Models for S1P1 Receptor Agonist Research

In vitro models are fundamental for characterizing the potency and selectivity of S1P1 receptor agonists like CBP307. These systems allow for controlled investigation of the compound's interaction with its target receptor and subsequent cellular responses.

To assess the specific activity of CBP307 on the human S1P1 receptor, researchers utilize recombinant cell lines, such as Chinese hamster ovary (CHO) cells, that have been engineered to express human S1P receptors. frontiersin.orgnih.gov In these controlled cellular systems, CBP307 demonstrates high potency as an S1P1 agonist. frontiersin.orgnih.gov Studies have also confirmed its activity as a specific agonist for S1PR1, S1PR4, and S1PR5, with significantly higher potency for S1P1. nih.gov This selectivity is a key feature, as it may reduce the risk of side effects associated with the activation of other S1P receptor subtypes, like S1PR3. nih.gov

The functional consequences of S1P1 activation by CBP307 are studied in primary cells, which are isolated directly from living tissues. S1P receptors are widely expressed on various cell types, including lymphocytes and endothelial cells, where they play critical roles in immune responses and vascular integrity. mdpi.com Agonism of the S1P1 receptor on lymphocytes is the key mechanism for their retention in secondary lymphoid organs, preventing their recirculation. mdpi.com This modulation of lymphocyte trafficking is a central therapeutic effect of S1P1 agonists. researchgate.net

Functional reporter assays are employed to quantify the activation of S1P1 by CBP307. Upon agonist binding, S1P1, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades. One method to measure this is the Gi dissociation assay, which has been used to confirm the high potency of CBP307 at the S1P1 receptor. nih.gov Other common assays for GPCR activation include β-arrestin recruitment assays, which measure the binding of β-arrestin to the activated receptor, and cAMP assays, which can detect changes in intracellular cyclic AMP levels following receptor activation. These assays provide quantitative data on the efficacy and potency of S1P1 agonists.

Modulation of Lymphocyte Egress and Circulation Dynamics

A hallmark pharmacological effect of S1P1 receptor agonists is the profound modulation of lymphocyte circulation, leading to a reduction in peripheral lymphocyte counts. frontiersin.orgnih.gov

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on a gradient of sphingosine-1-phosphate (S1P). mdpi.com Lymphocytes express S1P1 receptors, and the higher concentration of S1P in the blood and lymph compared to the lymphoid tissue guides their exit. mdpi.commdpi.com S1P1 receptor agonists like CBP307 function by binding to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. mdpi.commdpi.com This renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymph nodes. mdpi.com This sequestration of lymphocytes prevents their migration to sites of inflammation. mdpi.com

Preclinical studies have demonstrated that CBP307 causes a significant, dose-dependent reduction in circulating lymphocyte counts. frontiersin.orgnih.gov In vivo animal models showed substantial reductions of over 50% in lymphocyte counts following administration of CBP307. frontiersin.orgnih.gov This reduction in peripheral lymphocytes is a direct consequence of the S1P1-mediated trapping of these cells in lymphoid tissues. The extent of this reduction is directly related to the dose of the S1P1 agonist administered, providing a clear pharmacodynamic marker of the drug's activity. researchgate.net

Data on CBP307 Activity

| Model System | Finding | Reference |

| Recombinant CHO Cells | Highly potent S1P1 receptor agonist. | frontiersin.org, nih.gov |

| Gi Dissociation Assay | Confirmed high potency for S1P1 over S1PR4 and S1PR5. | nih.gov |

| In Vivo Animal Models | Demonstrated large (>50%) reductions in lymphocyte counts. | frontiersin.org, nih.gov |

Dynamics of Lymphocyte Count Recovery Following CBP307 Removal In Vitro

Specific in vitro studies detailing the precise dynamics of lymphocyte count recovery following the removal of CBP307 are not extensively available in the public domain. However, the mechanism of action of S1P1 modulators and data from in vivo studies can provide insights into the expected cellular behavior. S1P1 modulators work by internalizing the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes. nih.gov Upon removal of the modulator, the S1P1 receptors are expected to be re-expressed on the lymphocyte surface, restoring their ability to respond to the S1P gradient and egress from lymphoid tissues.

In vivo studies with icanbelimod (CBP-307) in healthy men have demonstrated a rapid recovery of peripheral lymphocyte counts. Following 28 days of daily administration, lymphocyte counts returned to baseline levels within one week after the last dose. nih.govfrontiersin.org Animal studies also indicated a rapid recovery of lymphocyte counts, typically within 12 to 48 hours after discontinuation of the compound. nih.govfrontiersin.org While these findings are from in vivo settings, they suggest that the cellular effects of CBP307 are reversible and that lymphocytes readily regain their migratory capacity once the compound is no longer present. The rapid recovery in vivo implies that the re-sensitization of lymphocytes to S1P gradients after CBP307 removal is a relatively swift process at the cellular level.

Table 1: Expected Cellular Events in Lymphocyte Recovery After CBP307 Removal (In Vitro Hypothesis)

| Cellular Process | Expected Outcome Following CBP307 Removal | Implication for Lymphocyte Function |

| S1P1 Receptor Expression | Re-expression on the lymphocyte surface | Restoration of S1P sensing |

| Cellular Migration | Regained migratory capacity towards an S1P gradient | Ability to egress from lymphoid tissues (in vivo) |

| Receptor Internalization | Cessation of CBP307-induced internalization | Normalization of receptor trafficking |

This table is based on the known mechanism of S1P1 modulators and in vivo data for icanbelimod, as specific in vitro recovery studies for CBP307 are not available.

Effects on Cell Migration and Adhesion

CBP307, as a potent S1P1 agonist, is designed to inhibit the chemotaxis of lymphocytes. nih.govfrontiersin.org The migration of lymphocytes from secondary lymphoid organs into the peripheral circulation is dependent on the S1P gradient, which they detect via the S1P1 receptor. nih.gov By binding to and internalizing the S1P1 receptor, S1P1 modulators like CBP307 render lymphocytes unresponsive to this S1P gradient, effectively trapping them within the lymph nodes. nih.gov

While specific in vitro chemotaxis assays for CBP307 are not detailed in the provided search results, the fundamental mechanism of S1P1 modulators strongly supports its role as an inhibitor of chemotaxis in S1P1-expressing cells. In vitro studies with other S1P1 modulators have consistently demonstrated the prevention of T and B cell migration towards an S1P gradient in a concentration-dependent manner. This inhibition of migration is a hallmark of this class of compounds.

The S1P1 receptor is also expressed on endothelial cells and plays a critical role in maintaining vascular integrity. nih.gov Activation of S1P1 on endothelial cells is known to enhance endothelial barrier function. This is achieved by strengthening the adherens junctions between endothelial cells, which reduces vascular permeability.

There are no specific in vitro studies available that demonstrate the direct effect of CBP307 on endothelial barrier function. However, based on its high selectivity for the S1P1 receptor, it is plausible that CBP307 could enhance endothelial barrier function. In vitro models to assess this would typically involve measuring the trans-endothelial electrical resistance (TEER) across a monolayer of endothelial cells, where an increase in TEER would indicate enhanced barrier function. Other methods include measuring the passage of fluorescently labeled molecules across the endothelial monolayer.

Impact on Cellular Proliferation and Apoptosis in Immune Cells (Research Focus)

The primary mechanism of action of S1P1 modulators is the sequestration of lymphocytes, rather than direct effects on their proliferation or survival. However, alterations in lymphocyte trafficking and localization could indirectly influence these processes.

Currently, there is a lack of specific in vitro research data on the direct effects of CBP307 on the cell cycle progression of immune cells. The main therapeutic effect of S1P1 modulators is achieved by reducing the number of circulating lymphocytes available to participate in inflammatory responses, not by inhibiting their proliferation. It is generally understood that S1P1 modulation does not directly interfere with the cell cycle of lymphocytes.

Similarly, there is no direct evidence from in vitro studies to suggest that CBP307 induces or inhibits apoptotic pathways in immune cells. The reduction in peripheral lymphocyte counts observed with CBP307 treatment is attributed to their sequestration in lymphoid organs, not to an increase in apoptosis. The rapid recovery of lymphocyte counts upon cessation of treatment further supports the notion that the compound does not cause widespread lymphocyte death. nih.govfrontiersin.org

Table 2: Summary of Cellular Effects of CBP307

| Biological Process | Cellular Effect | Supporting Evidence |

| Lymphocyte Trafficking | Inhibition of egress from lymphoid organs | Mechanism of action of S1P1 modulators nih.gov |

| Chemotaxis | Inhibition of migration towards S1P gradient | Inferred from S1P1 agonism |

| Endothelial Barrier Function | Potential enhancement | Based on the role of S1P1 in vascular integrity nih.gov |

| Cell Cycle Progression | No direct modulation expected | General understanding of S1P1 modulators |

| Apoptosis | No direct induction or inhibition expected | Reversible effects on lymphocyte counts nih.govfrontiersin.org |

This table summarizes the known and expected cellular effects of CBP307 based on its mechanism of action as an S1P1 modulator. Specific in vitro data for some of these effects are currently limited.

Immunomodulatory Effects on Cytokine and Chemokine Expression

Regulation of Inflammatory Mediator Production by Immune Cells

There is currently no publicly available research detailing the specific effects of CBP307 on the production of inflammatory mediators, such as cytokines and chemokines, by immune cells.

Influence on Immune Cell Differentiation and Activation States

Detailed information on the direct influence of CBP307 on the differentiation and activation states of various immune cell populations is not available in the current scientific literature. The primary mechanism of action identified is the sequestration of lymphocytes in the lymph nodes, which reduces the number of circulating immune cells. nih.govfrontiersin.orgbiospace.com

Preclinical in Vivo Investigations of Cbp307

Selection and Characterization of Relevant Animal Models for Autoimmune Diseases

The preclinical evaluation of CBP307 has necessitated the use of various animal models that mimic the pathophysiology of human autoimmune diseases. These models are essential for demonstrating proof-of-concept and for understanding the therapeutic potential of the compound.

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS). EAE models are designed to replicate the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis in the central nervous system (CNS). The model is typically induced in susceptible animal strains by immunization with CNS tissue homogenates or specific myelin peptides, which triggers an autoimmune response against the myelin sheath of nerve cells.

While specific preclinical efficacy data for CBP307 in EAE models is not extensively detailed in publicly available literature, S1P receptor modulators as a class have demonstrated significant efficacy in these models. For instance, fingolimod, the first approved S1P receptor modulator for MS, has been shown to ameliorate the clinical signs of EAE by preventing the infiltration of pathogenic lymphocytes into the CNS. Given that CBP307 is a potent and selective S1P1 receptor modulator, it is anticipated to exert similar beneficial effects in EAE models by sequestering lymphocytes in the lymph nodes and thereby reducing neuroinflammation.

CBP307 has been advanced to clinical trials for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD), indicating that preclinical efficacy was likely established in relevant animal models. Common models used to study IBD include chemically induced colitis models, such as the dextran (B179266) sulfate (B86663) sodium (DSS) and the 2,4,6-trinitrobenzenesulfonic acid (TNBS) models.

DSS-induced colitis: This model is particularly relevant for studying ulcerative colitis. DSS is administered in drinking water and causes direct toxicity to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation that mimics human UC.

TNBS-induced colitis: This model is often used to study Crohn's disease. Intrarectal administration of TNBS induces a T-cell-mediated immune response, resulting in transmural inflammation of the colon.

Although specific outcomes of CBP307 in these models are not detailed in the available search results, the progression of CBP307 to phase 2 clinical trials for UC and CD strongly suggests positive preclinical findings. clinicaltrials.gov The therapeutic rationale for using an S1P1 modulator like CBP307 in IBD is based on its ability to prevent the trafficking of pathogenic lymphocytes to the inflamed gut tissue. researchgate.net

Information regarding the investigation of CBP307 in other specific preclinical models of immune-mediated disorders is not available in the provided search results. However, given its mechanism of action, CBP307 has the potential to be effective in a range of autoimmune conditions where lymphocyte-mediated pathology plays a significant role.

Pharmacodynamic Evaluation of CBP307 in Animal Studies

Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body. For CBP307, these studies have focused on its primary mechanism of action: the modulation of lymphocyte recirculation.

A hallmark of S1P1 receptor modulators is their ability to induce a reversible, dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. This effect is a direct consequence of the sequestration of lymphocytes in secondary lymphoid organs.

In vivo animal studies with Icanbelimod (CBP307) have demonstrated significant reductions in peripheral lymphocyte counts. frontiersin.orgnih.gov Notably, these studies have shown a rapid onset of action and a swift recovery of lymphocyte counts upon discontinuation of the drug, a feature that is considered advantageous. frontiersin.orgnih.gov

One study highlighted that the minimal efficacious dose in rats for reducing peripheral blood lymphocyte counts was 0.01 mg/kg. frontiersin.orgnih.gov In these preclinical animal models, a greater than 50% reduction in lymphocyte counts was observed. frontiersin.orgnih.gov Furthermore, the recovery of lymphocyte counts to baseline levels was typically seen within 12 to 48 hours after stopping the administration of Icanbelimod. frontiersin.orgnih.gov

Below is a data table summarizing the key pharmacodynamic findings related to lymphocyte counts in preclinical animal models.

| Parameter | Finding in Animal Models |

| Lymphocyte Reduction | >50% decrease in peripheral lymphocyte counts. frontiersin.orgnih.gov |

| Minimal Efficacious Dose (Rats) | 0.01 mg/kg for reducing peripheral blood lymphocytes. frontiersin.orgnih.gov |

| Recovery of Lymphocyte Counts | Typically observed within 12–48 hours after discontinuation. frontiersin.orgnih.gov |

This data is based on in vivo studies in rats.

A critical aspect of the efficacy of S1P1 receptor modulators in autoimmune diseases is their ability to reduce the infiltration of pathogenic immune cells into the target organs of inflammation, such as the central nervous system in multiple sclerosis or the gastrointestinal tract in inflammatory bowel disease.

While specific preclinical data on the effect of CBP307 on immune cell infiltration into the CNS and gut are not available in the search results, the mechanism of action of S1P modulators strongly supports this effect. By sequestering lymphocytes in the lymph nodes, these drugs effectively reduce the pool of circulating lymphocytes available to migrate to sites of inflammation. For other S1P modulators, studies in EAE models have confirmed a reduction in leukocyte infiltration into the spinal cord. nih.gov Similarly, in the context of IBD, S1P modulators are known to prevent the homing of T cells to the gut. researchgate.net It is therefore highly probable that CBP307 exerts its therapeutic effects in animal models of MS and IBD by significantly diminishing the infiltration of immune cells into the CNS and gut, respectively.

Biomarker Analysis in Animal Biofluids (e.g., Cytokines, Chemokines)

In vivo animal studies have demonstrated that CBP307 induces a significant, dose-dependent reduction in peripheral blood lymphocyte counts, with reports indicating a greater than 50% decrease. nih.gov The minimal efficacious dose for achieving this effect in rats was identified as 0.01 mg/kg. frontiersin.orgnih.gov This profound effect on lymphocyte counts serves as a surrogate biomarker for the compound's immunomodulatory activity. The anticipated downstream effect of this lymphocyte sequestration would be a reduction in inflammatory cytokines at the site of autoimmune-mediated inflammation, though specific preclinical data on this is not publicly detailed.

Efficacy and Therapeutic Potential in Preclinical Disease Models

CBP307 has been evaluated in various preclinical models of autoimmune diseases, with company reports stating its high potency in reducing disease severity. fiercepharma.com While specific efficacy data across different models are limited in publicly accessible documents, the compound's development has been pursued for inflammatory bowel disease (IBD), including ulcerative colitis, and multiple sclerosis (MS). fiercepharma.comnih.gov

Attenuation of Disease Progression and Severity in Animal Models

Press releases and company presentations have indicated that extensive preclinical studies demonstrated CBP307's high potency in reducing disease severity in animal models of autoimmune diseases. fiercepharma.com The primary evidence of efficacy in these models is linked to the significant reduction in lymphocyte counts, a hallmark of S1P1 modulator activity. frontiersin.orgnih.gov By preventing the migration of pathogenic lymphocytes to target organs, CBP307 is expected to attenuate the inflammatory cascade that drives disease progression and severity in conditions like experimental autoimmune encephalomyelitis (EAE), a common model for MS, and chemically induced colitis models for IBD. However, specific quantitative data on clinical scores, weight loss, or other disease-specific parameters from these preclinical models are not detailed in the available sources.

Histopathological and Immunohistochemical Analysis of Organ Systems

Information regarding detailed histopathological and immunohistochemical analyses of organ systems from preclinical studies with CBP307 is not available in the public domain. Such analyses would be crucial to confirm the therapeutic efficacy observed at a macroscopic level, for instance, by showing reduced immune cell infiltration and tissue damage in the colon of colitis models or in the central nervous system of EAE models. While these studies are a standard component of preclinical drug development, the specific findings for CBP307 have not been publicly disclosed.

Long-Term Efficacy and Relapse Prevention in Chronic Animal Models

Details on the long-term efficacy and relapse prevention capabilities of CBP307 in chronic animal models of autoimmune disease are not currently available in the public literature. Investigating these aspects would be critical to understanding the sustained therapeutic potential of the compound and its ability to maintain remission, a key goal in the treatment of chronic autoimmune conditions.

Elucidation of In Vivo Mechanisms of Action and Target Engagement

The primary in vivo mechanism of action of CBP307 is the functional antagonism of the S1P1 receptor on lymphocytes, leading to their retention in lymph nodes. biospace.com This target engagement is evidenced by the dose-dependent reduction in peripheral lymphocyte counts observed in animal studies. frontiersin.orgnih.gov

Molecular Imaging Techniques for Receptor Occupancy in Animals

There is no publicly available information on the use of molecular imaging techniques, such as positron emission tomography (PET), to determine the in vivo receptor occupancy of CBP307 in animal models. These studies are often conducted during drug development to correlate dosage, plasma concentration, and target engagement in the relevant tissues.

Gene Expression Profiling and Proteomics in Affected Animal Tissues

Despite extensive investigation into the preclinical and clinical effects of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, CBP-307 (also known as icanbelimod), a comprehensive analysis of its impact on gene expression and protein profiles in affected animal tissues is not publicly available. Preclinical studies have primarily focused on the pharmacodynamic effect of CBP-307, specifically its ability to reduce peripheral blood lymphocyte counts, a key indicator of its mechanism of action. nih.govfiercepharma.comfrontiersin.org

In vivo animal studies have been crucial in establishing the pharmacokinetic and safety profile of CBP-307. nih.gov Research in rats and dogs has been instrumental in determining dose-dependent effects on lymphocyte populations and establishing the no-observed-adverse-effect level (NOAEL). nih.gov These studies confirmed that oral administration of CBP-307 leads to a rapid and dose-dependent reduction in circulating lymphocytes. nih.gov However, the molecular underpinnings of these cellular changes, in terms of genome-wide transcriptional or proteomic alterations within specific tissues, have not been detailed in published literature.

The mechanism of action for S1P1 receptor modulators like CBP-307 involves the internalization of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes. sec.gov This sequestration of lymphocytes is the primary driver of the observed reduction in peripheral lymphocyte counts. While this provides a cellular-level explanation for the drug's effect, it does not offer insight into potential downstream gene expression changes or proteomic shifts within the lymph nodes or other affected tissues in animal models.

Future preclinical research on CBP-307 could benefit from the integration of transcriptomic and proteomic analyses to further elucidate its molecular mechanism of action. Such studies would provide a more granular understanding of the biological pathways modulated by CBP-307 beyond lymphocyte sequestration. For instance, gene expression profiling of lymphoid tissues from CBP-307-treated animals could identify specific genes and signaling pathways that are up- or down-regulated in response to S1P1 modulation. Similarly, proteomic analysis of these tissues could reveal changes in protein abundance and post-translational modifications, offering a more direct view of the functional consequences of drug treatment.

Currently, the publicly available data on CBP-307 is focused on its clinical development for autoimmune diseases such as ulcerative colitis. biospace.combiospace.combiospace.com These clinical trials, along with the foundational preclinical safety and pharmacodynamic studies, have established a strong basis for its therapeutic potential. nih.govnih.govprnewswire.com However, a detailed public record of in vivo gene expression or proteomics data from animal studies remains an area for future disclosure and research.

Structure Activity Relationship Sar and Rational Design of Cbp307 Analogues

Identification of Key Pharmacophoric Features of CBP-307 for S1P1 Agonism

The remarkable potency and selectivity of CBP-307 for the S1P1 receptor are dictated by specific structural motifs that engage with key residues within the receptor's binding pocket. nih.gov Cryo-electron microscopy studies have provided invaluable atomic-level insights into these interactions, revealing a complex interplay of forces that govern agonist binding and subsequent receptor activation. nih.gov

The chemical structure of CBP-307, 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid, can be deconstructed into several key components that are critical for its high potency and selectivity. nih.gov These include a polar headgroup, a central aromatic core, and a lipophilic tail, each playing a distinct role in the interaction with the S1P1 receptor.

The azetidine-3-carboxylic acid moiety serves as the polar headgroup. This group is crucial for anchoring the molecule within the hydrophilic portion of the S1P1 binding pocket. It forms key polar interactions with residues such as K34, N101, and S105. nih.gov The carboxylic acid is a critical feature for the agonistic activity of many S1P1 modulators.

The central scaffold, comprising a fluoro-substituted phenyl ring linked to a 1,2,4-oxadiazole , acts as a rigid linker that appropriately positions the polar headgroup and the lipophilic tail. The fluorine substitution can influence the electronic properties of the aromatic ring and may contribute to favorable interactions within the binding site.

The isobutylphenyl group attached to the oxadiazole ring constitutes the lipophilic tail of the molecule. This hydrophobic moiety extends into a deeper, more hydrophobic region of the binding pocket. This interaction is a common feature among S1P receptor agonists and is essential for high-affinity binding and receptor activation. The isobutyl group occupies a space similar to the acyl chain of the endogenous ligand, sphingosine-1-phosphate. nih.gov

The selectivity of CBP-307 for S1P1 over other S1P receptor subtypes, particularly S1P3, is a key attribute that minimizes the risk of certain side effects like bradycardia. nih.gov This selectivity is thought to arise from subtle differences in the amino acid residues lining the binding pockets of the different S1P receptor subtypes. For instance, residues such as L276 in S1P1, which is F263 in S1P3, and other variable residues like S129 and V132 in S1P1, likely play a role in the selective recognition of CBP-307. nih.gov

Structural studies have revealed that CBP-307 can adopt two distinct binding modes within the S1P1 receptor, termed the "shallow" and "deep" modes. nih.gov This dynamic binding behavior is a critical aspect of its mechanism of action and provides a framework for understanding the conformational dynamics of its analogues.

In the shallow binding mode , CBP-307 is positioned closer to the extracellular opening of the binding pocket. In this pose, it establishes polar interactions with key residues, leading to the initial activation of the receptor and the recruitment of G proteins. nih.gov

The deep binding mode is characterized by a further insertion of the molecule into the binding pocket, approximately 1.5 Å deeper than the shallow mode. nih.gov In this conformation, the nitrogen atom of the azetidine (B1206935) ring forms a stronger interaction with E121. This deeper engagement is proposed to trigger a more substantial conformational change in the receptor and the associated G protein, leading to a more stable and fully active signaling complex. nih.gov Molecular dynamics simulations have supported this "shallow to deep" transition, suggesting it is a key step in the activation of the S1P1 receptor by CBP-307. nih.gov

The exploration of these binding modes is crucial for the design of analogues. Modifications to the structure of CBP-307 would likely influence the equilibrium between these two states, potentially modulating the efficacy and signaling bias of the resulting compounds.

Synthesis and Biological Evaluation of CBP-307 Derivatives

While specific data on a broad range of CBP-307 analogues is not extensively available in the public domain, the principles of medicinal chemistry allow for a rational approach to the synthesis and evaluation of its derivatives. The goal of such efforts would be to further refine the pharmacological profile, potentially improving potency, selectivity, or pharmacokinetic properties.

The systematic modification of CBP-307 would involve altering its three main components: the polar headgroup, the central core, and the lipophilic tail.

Polar Headgroup Modification: The azetidine-3-carboxylic acid could be replaced with other acidic or zwitterionic groups to probe the importance of its specific geometry and acidity. For example, replacing the azetidine ring with other small, constrained rings or acyclic analogues could be explored. The carboxylic acid could also be substituted with bioisosteres such as tetrazoles or phosphonates to assess their impact on activity and metabolic stability.

Core Scaffold Modification: The central phenyl and oxadiazole rings could be systematically altered. The position of the fluorine atom could be moved, or it could be replaced with other halogens or small electron-withdrawing groups. The 1,2,4-oxadiazole could be replaced with other five-membered heterocycles like 1,3,4-oxadiazole, triazoles, or isoxazoles to investigate the importance of the specific arrangement of heteroatoms for optimal geometry and interaction.

Lipophilic Tail Modification: The isobutylphenyl tail offers numerous opportunities for modification. The length and branching of the alkyl group could be varied to probe the hydrophobic pocket. The phenyl ring could be replaced with other aromatic or heteroaromatic systems. The position of the isobutyl group on the phenyl ring could also be altered to understand its optimal placement for hydrophobic interactions.

Following the synthesis of novel analogues, a comprehensive biological evaluation would be necessary to determine their structure-activity relationships. This would typically involve a tiered screening approach.

Initially, analogues would be screened for their ability to bind to the S1P1 receptor, often using radioligand binding assays to determine their binding affinity (Ki or IC50 values). Subsequently, functional assays would be conducted to assess their efficacy as agonists. These assays could measure downstream signaling events such as GTPγS binding, calcium mobilization, or β-arrestin recruitment.

A crucial aspect of the evaluation would be to determine the selectivity of the new analogues for S1P1 over other S1P receptor subtypes, especially S1P3. This is critical for avoiding off-target effects. The results from these assays would allow for the construction of a detailed structure-activity relationship, guiding further rounds of design and synthesis.

While specific data tables for CBP-307 analogues are not publicly available, a hypothetical table for such an evaluation might look like this:

| Compound | Modification from CBP-307 | S1P1 Binding Affinity (Ki, nM) | S1P1 Functional Activity (EC50, nM) | S1P3 Functional Activity (EC50, nM) | Selectivity (S1P3/S1P1) |

| CBP-307 | - | Value | Value | Value | Value |

| Analogue 1 | Isobutyl group replaced with n-butyl | Data | Data | Data | Data |

| Analogue 2 | Azetidine ring replaced with pyrrolidine (B122466) | Data | Data | Data | Data |

| Analogue 3 | 1,2,4-oxadiazole replaced with 1,3,4-oxadiazole | Data | Data | Data | Data |

| Analogue 4 | Fluorine atom removed | Data | Data | Data | Data |

Note: The table above is for illustrative purposes only, as specific data for CBP-307 analogues is not available in the reviewed literature.

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in the rational design and optimization of S1P1 agonists like CBP-307. These methods provide insights that can guide the synthetic efforts and help in prioritizing compounds for biological testing.

Pharmacophore Modeling: Based on the known structure of CBP-307 and its binding modes, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for S1P1 agonism. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that could act as S1P1 agonists.

Molecular Docking: Docking simulations can be used to predict the binding poses of designed analogues within the S1P1 receptor. This allows for a preliminary assessment of how structural modifications might affect the key interactions observed for CBP-307. For example, docking can help in predicting whether a modification to the lipophilic tail will lead to a steric clash within the hydrophobic pocket.

Molecular Dynamics (MD) Simulations: As has been applied to CBP-307, MD simulations can provide a more dynamic picture of the ligand-receptor interactions. nih.gov These simulations can be used to assess the stability of the binding pose of an analogue over time and to understand how structural changes might affect the conformational dynamics of the receptor. This can be particularly useful in predicting the functional consequences of a particular modification.

Free Energy Calculations: More advanced computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to quantitatively predict the binding affinities of designed analogues. While computationally intensive, these methods can be highly valuable in prioritizing a smaller set of promising compounds for synthesis, thereby saving time and resources.

In the context of CBP-307, these computational approaches could be used to explore modifications that enhance the interactions in the "deep" binding mode to potentially increase efficacy, or to design analogues that exploit subtle differences between the S1P1 and S1P3 binding pockets to further improve selectivity.

Ligand-Based Pharmacophore Modeling and Virtual Screening

Ligand-based pharmacophore modeling is a computational strategy that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model is built by analyzing the structures of known active ligands, such as CBP307 and other S1P1 agonists. The resulting pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the desired structural features for S1P1 agonism, a process known as virtual screening. nih.govnih.gov

For S1P1 agonists, a typical pharmacophore model would include key features derived from potent molecules like the endogenous ligand sphingosine-1-phosphate (S1P) and synthetic agonists. researchgate.net These features often consist of:

A positively charged or ionizable group (e.g., an amine) to interact with negatively charged residues in the receptor's binding pocket.

A hydrophobic region, often an alkyl chain or aromatic rings, that occupies a hydrophobic pocket within the receptor.

A polar, negatively charged group (e.g., a phosphate or carboxylate) that engages with positively charged or polar residues.

By superimposing the structures of known S1P1 agonists, a consensus pharmacophore can be generated. researchgate.net This model is then used to filter large compound libraries, like the FDA-approved drug database, to identify molecules that match the pharmacophore and are therefore potential S1P1 agonists. nih.govresearchgate.net This in silico approach accelerates the discovery process by prioritizing compounds for further experimental testing, bypassing the need for extensive initial in vitro and in vivo experiments. nih.gov

Receptor-Based Docking and Molecular Dynamics Simulations of CBP307 and Analogues

Receptor-based methods utilize the known 3D structure of the target protein, in this case, the S1P1 receptor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgnih.gov For CBP307 and its analogues, docking studies simulate their interaction with the S1P1 binding pocket, providing insights into binding affinity and selectivity.

Recent structural studies have revealed that CBP307 can adopt two distinct binding poses within the S1P1 receptor's binding pocket, described as "shallow" and "deep" modes. nih.gov In both poses, the carboxyl group of CBP307 forms crucial polar interactions with a hydrophilic pocket formed by key residues such as Y29, K34, N101, R120, and E121. nih.gov The specific interactions differ slightly between the two poses, which may provide a basis for designing analogues with improved efficacy and specificity. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net These simulations provide a more realistic model of the biological environment, accounting for the flexibility of both the ligand and the receptor. nih.gov MD simulations can validate the stability of docking poses, reveal conformational changes in the receptor upon ligand binding, and help calculate binding free energies. acs.orgmdpi.com For S1P1, MD simulations have been used to understand the activation mechanism, showing how agonist binding leads to conformational changes in transmembrane helices, which is the first step in signal transmission. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For S1P1 agonists, 3D-QSAR models are developed using a training set of molecules with known S1P1 agonistic activities (pEC50 values). nih.govnih.gov

These models, often built using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models for the agonistic activity of new, untested compounds. nih.gov The models create a 3D grid around aligned molecules and calculate steric and electrostatic fields, which are then correlated with biological activity. The resulting QSAR model can be used in virtual screening campaigns to predict the S1P1 agonistic activity of large numbers of compounds rapidly. nih.gov Studies on S1P1 agonists have successfully used 3D-QSAR models to screen chemical libraries and identify novel potential agonists. nih.govnih.gov

Strategies for Enhancing Potency, Selectivity, and In Vivo Performance (Academic Perspective)

The optimization of S1P1 modulators like CBP307 involves a multi-faceted approach aimed at improving their therapeutic profile. Key goals include enhancing potency and selectivity for the S1P1 receptor over other subtypes (especially S1P3, which is linked to cardiovascular side effects) and optimizing pharmacokinetic properties for better performance in vivo. nih.govnih.gov

Modulation of Pharmacokinetic Properties in Preclinical Models (e.g., half-life)

The pharmacokinetic (PK) profile of a drug, which includes its absorption, distribution, metabolism, and elimination (ADME), is critical for its clinical success. A key parameter is the elimination half-life (t½), which influences the dosing frequency.